(2R)-4-fluorobutane-1,2-diol
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Overview
Description
(2R)-4-fluorobutane-1,2-diol is an organic compound with the molecular formula C4H9FO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-fluorobutane-1,2-diol can be achieved through several methods. One common approach involves the fluorination of butane-1,2-diol. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a fluorinated precursor, using a suitable catalyst under controlled pressure and temperature conditions. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-fluorobutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobutanone, while reduction could produce butane-1,2-diol.
Scientific Research Applications
(2R)-4-fluorobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-4-fluorobutane-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-fluorobutane-1,2-diol: The enantiomer of (2R)-4-fluorobutane-1,2-diol, with similar chemical properties but different biological activities.
4-fluorobutanol: A simpler fluorinated alcohol with fewer functional groups.
4-fluorobutanal: An aldehyde derivative with distinct reactivity.
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and fluorine functional groups
Properties
Molecular Formula |
C4H9FO2 |
---|---|
Molecular Weight |
108.11 g/mol |
IUPAC Name |
(2R)-4-fluorobutane-1,2-diol |
InChI |
InChI=1S/C4H9FO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2/t4-/m1/s1 |
InChI Key |
ZVQZMHORAYWONP-SCSAIBSYSA-N |
Isomeric SMILES |
C(CF)[C@H](CO)O |
Canonical SMILES |
C(CF)C(CO)O |
Origin of Product |
United States |
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